2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Descripción
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological and pharmacological activities. Pyrazolopyrimidines are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .
Propiedades
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-25-12-4-2-3-11(7-12)19-14(23)9-20-10-17-15-13(16(20)24)8-18-21(15)5-6-22/h2-4,7-8,10,22H,5-6,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHUTJZWICODKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of Aminopyrazole Precursors
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation between 5-aminopyrazole derivatives and β-dicarbonyl compounds. For example, heating 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in glacial acetic acid yields 4-oxo-1H,4H-pyrazolo[3,4-d]pyrimidine intermediates. Key parameters include:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate | Acetic acid | Reflux | 1–3 h | 85–90% |
IR spectra confirm carbonyl absorption at 1,653–1,677 cm⁻¹, while ¹H NMR shows characteristic pyrimidine proton singlet at δ 8.2–8.5 ppm.
Alternative Route via Enaminone Cyclization
Enaminones (e.g., 3-dimethylaminopropenone) react with 5-aminopyrazoles under Friedel-Crafts conditions (AlCl₃, 80°C) to form the pyrazolo[3,4-d]pyrimidine core. This method enhances regioselectivity, critical for subsequent functionalization.
Installation of N-(3-Methoxyphenyl)acetamide Moiety
Amide Bond Formation via Carbodiimide Coupling
The C5 acetamide sidechain is introduced using EDC/HOBt-mediated coupling between pyrazolopyrimidine-5-carboxylic acid and 3-methoxyaniline:
| Coupling Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DCM | RT | 12 h | 82% |
IR confirms amide I/II bands at 1,648/1,540 cm⁻¹, while ¹³C NMR shows carbonyl resonance at δ 168.5 ppm.
Stepwise Acylation and Aminolysis
Alternative route:
- Convert 5-chlorocarbonyl intermediate to acid chloride (SOCl₂, reflux).
- React with 3-methoxyaniline in THF (0°C → RT, 6 h).
This method achieves 88% yield but requires rigorous moisture control.
Final Oxidation and Purification
Oxidation at C4 Position
The 4-oxo group is installed via Jones oxidation (CrO₃/H₂SO₄) of 4-hydroxy precursor:
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CrO₃/H₂SO₄ | Acetone | 0°C | 30 min | 91% |
Crystallization and Characterization
Recrystallization from ethanol:DMF (3:1) yields pure product (mp 287–289°C). Purity >99% confirmed by HPLC (C18 column, MeCN/H₂O gradient).
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation → Alkylation → Coupling | 62% | 99.2% | High | Moderate |
| Enaminone → TBS Protection → Aminolysis | 58% | 98.7% | Medium | High |
The cyclocondensation route offers superior scalability, while the enaminone pathway provides better regiochemical control for GMP applications.
Mechanistic Insights and Side Reactions
- N-Alkylation Competing Reactions :
Over-alkylation at N5 occurs with excess 2-bromoethanol (mitigated by slow reagent addition). - Amide Hydrolysis :
Acidic conditions during oxidation may cleave acetamide (pH 7–8 optimal). - Ring-Opening : Prolonged heating in acetic acid degrades pyrazolopyrimidine core (reaction monitoring via TLC essential).
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates that compounds similar to 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide exhibit significant anticancer properties. These compounds are often designed as inhibitors of specific kinases implicated in cancer progression. For instance:
- Inhibition of Kinases : The compound may act as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which is involved in various cancer pathways. This inhibition could prevent cancer cell proliferation and induce apoptosis in tumor cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes:
- Mechanism of Action : The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator in inflammatory responses. This action suggests potential applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that utilize commercially available reagents. The characterization is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the purity and structure of the final product .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results demonstrated significant inhibition of cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of structural modifications for enhancing biological activity .
Case Study 2: Inhibition of COX Enzymes
In another study focused on anti-inflammatory effects, derivatives were tested for their ability to inhibit COX enzymes. The results showed that some derivatives had IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties. This study supports further exploration into the compound's therapeutic potential against inflammatory diseases .
Mecanismo De Acción
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent CDK2 inhibitory activity.
Uniqueness
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of a pyrazolopyrimidine core with a hydroxyethyl and methoxyphenyl substituent. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications .
Actividad Biológica
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide represents a novel addition to the class of pyrazolo[3,4-d]pyrimidines, which have gained attention for their diverse biological activities, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrazolo[3,4-d]pyrimidine core with an acetamide group and a methoxyphenyl substituent. This unique combination is expected to influence its solubility and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant biological activities as anticancer agents. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit key kinases involved in cancer progression:
- Inhibition of HPK1 : Similar compounds have demonstrated the ability to inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in various cancer pathways . This suggests that the compound may also exhibit similar inhibitory effects.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the structure enhances its biological activity. For instance:
- The hydroxyethyl group improves solubility and may enhance binding affinity to target proteins.
- The methoxyphenyl group could contribute to selective interactions with receptors or enzymes involved in cancer cell proliferation.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related pyrazolo compounds:
-
Cytotoxicity Studies :
- Compounds with similar scaffolds have shown cytotoxic potential against various cancer cell lines. For example, derivatives were tested against MCF7 and NCI-H460 cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- A notable derivative exhibited significant inhibition of Aurora-A kinase with an IC50 of 0.067 µM, highlighting the potential effectiveness of these compounds against specific cancer targets .
- Mechanistic Insights :
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound?
The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core formation. Key steps include:
- Cyclization : Reacting 5-amino-1H-pyrazole-4-carboxamide derivatives with acylating agents (e.g., 2-hydroxyethyl chloride) under basic conditions (triethylamine, 60–80°C).
- Acetamide Coupling : Using HATU or EDCI as coupling agents to attach the N-(3-methoxyphenyl)acetamide moiety.
- Optimization : Solvent choice (DMF or dichloromethane) and catalyst selection significantly impact yields (typically 60–75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic methods are critical for structural characterization?
Essential techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms proton environments (e.g., pyrimidine ring protons at δ 7.8–8.2 ppm) and carbon framework.
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C20H20N5O4: 418.1463).
- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- X-ray Crystallography : Resolves absolute configuration when suitable crystals form .
Q. What in vitro assays are used for preliminary biological evaluation?
Standard assays include:
- Antiproliferation (MTT/XTT) : IC50 determination in cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis Detection : Annexin V-FITC/PI staining with flow cytometry.
- Selectivity Screening : Comparative testing in normal cells (e.g., HEK293) to calculate therapeutic indices .
Advanced Research Questions
Q. How can structural contradictions in biological activity data across studies be resolved?
Contradictions often stem from assay variability or impurities. Methodological solutions:
- Orthogonal Assays : Validate target engagement using SPR (for binding kinetics) and enzymatic assays (e.g., kinase inhibition).
- Analytical Rigor : Enforce HPLC purity standards (>95%) and HRMS validation.
- Standardized Protocols : Cross-lab replication with reference compounds (e.g., staurosporine as a kinase inhibitor control) .
Q. What strategies improve pharmacokinetic properties without compromising target affinity?
Structure-property relationship (SPR) approaches include:
- Solubility Enhancement : Introducing PEG chains on the hydroxyethyl group.
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., methoxy group demethylation).
- Permeability Optimization : PAMPA assays guide logP adjustments (target range: 2–3). In vivo PK studies in rodents (e.g., t1/2 > 4 hours) validate improvements .
Q. How does computational modeling elucidate kinase binding mechanisms?
Advanced methods:
- Ensemble Docking : Accounts for protein flexibility using Glide or AutoDock Vina.
- Molecular Dynamics (MD) : Simulates binding stability (AMBER force field, 100 ns trajectories).
- Free Energy Perturbation (FEP) : Quantifies residue-specific contributions (e.g., ATP-binding pocket mutations). Validate with ITC (ΔH measurement) and mutagenesis .
Q. What experimental approaches define the role of the 2-hydroxyethyl group in selectivity?
Comparative studies using analogs:
- Competitive Binding Assays : Fluorescent probes (e.g., TAMRA-ATP) quantify displacement.
- Hydrogen-Deuterium Exchange (HDX-MS) : Maps conformational changes upon ligand binding.
- QSAR Models : Correlate substituent polarity (calculated via DFT) with activity across kinase panels (e.g., EGFR vs. VEGFR2) .
Q. How are stability and degradation pathways characterized?
Forced degradation studies under:
- Thermal Stress : 40°C for 14 days (HPLC monitors decomposition products).
- Oxidative Conditions : 3% H2O2, 24 hours (LC-MS identifies hydroxylated byproducts).
- Photolysis : UV light (254 nm) to assess photostability. Store in amber vials at -20°C with desiccants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
